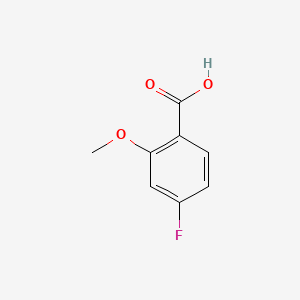

4-Fluoro-2-methoxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQDNAPKWPKHMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379093 | |

| Record name | 4-Fluoro-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395-82-4 | |

| Record name | 4-Fluoro-2-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=395-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-2-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Fluoro-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Fluoro-2-methoxybenzoic acid, a key intermediate in various pharmaceutical and agrochemical applications. The information presented herein is intended to support research and development activities by providing reliable physical data and standardized experimental methodologies.

Core Physical and Chemical Properties

This compound is an organic aromatic compound, appearing as a white to off-white crystalline solid under standard conditions.[1][2][3] Its structure consists of a benzoic acid backbone substituted with a fluorine atom at the 4-position and a methoxy group at the 2-position.

Quantitative Physical Data

The physical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇FO₃ | [1][2][4] |

| Molecular Weight | 170.14 g/mol | [1][2][4] |

| Melting Point | 134 - 139 °C | [1][2] |

| Boiling Point | 93 °C at 10 Torr | [2] |

| Density (Predicted) | 1.307 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 4.03 ± 0.10 | [2] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Solubility in Water | Sparingly soluble | [3] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting point is typically a sharp, well-defined temperature range of 0.5-1.0°C.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered this compound is introduced into a glass capillary tube, which is sealed at one end.[1][2] The tube is gently tapped to pack the sample to a height of 1-2 mm.[1][4]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[1] This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a modern melting point apparatus with a heated metal block).

-

Heating and Observation: The heating bath is heated slowly and steadily, with constant stirring to ensure a uniform temperature distribution.[1] A preliminary rapid heating can be done to find an approximate melting point, followed by a more careful determination with a slower heating rate (around 1-2°C per minute) near the expected melting point.[2]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is reported as the melting point.[2][5]

Boiling Point Determination at Reduced Pressure

Since the boiling point of this compound is provided at a reduced pressure (10 Torr), this indicates that the compound may decompose at its atmospheric boiling point.

Methodology: Distillation Method

-

Apparatus Setup: A small quantity (at least 5 mL) of the substance is placed in a distillation flask with a few boiling chips.[6][7] The flask is connected to a condenser, a receiving flask, and a vacuum source. A thermometer is positioned so that its bulb is just below the side arm leading to the condenser to accurately measure the vapor temperature.[7]

-

Pressure Regulation: The system is evacuated to the desired pressure (e.g., 10 Torr) using a vacuum pump, and the pressure is monitored with a manometer.

-

Heating: The distillation flask is heated gently.[8]

-

Data Recording: As the liquid boils and the vapor condenses, the temperature is recorded. The boiling point is the temperature at which the liquid and vapor are in equilibrium, observed as a stable temperature reading on the thermometer during distillation.[6][7] The corresponding pressure must also be recorded.[6]

Solubility Determination

The solubility of a substance is the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature.

Methodology: Shake-Flask Method

-

Equilibrium Saturation: An excess amount of this compound is added to a known volume of the solvent (e.g., water) in a flask.[9]

-

Agitation: The flask is sealed and agitated (e.g., using a shaker bath) at a constant temperature for an extended period (typically 24 hours or more) to ensure that equilibrium is reached between the dissolved and undissolved solute.[9]

-

Phase Separation: Once equilibrium is achieved, the mixture is allowed to stand, and the undissolved solid is separated from the saturated solution by filtration or centrifugation.[3]

-

Concentration Analysis: The concentration of the solute in the clear, saturated solution is then determined using a suitable analytical technique. For a sparingly soluble substance, this might involve gravimetric analysis (evaporating a known volume of the filtrate to dryness and weighing the residue) or a spectroscopic method.[3][10]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the solubility of a sparingly soluble solid compound, such as this compound, in water.

Caption: Workflow for determining the solubility of a solid.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 3. quora.com [quora.com]

- 4. byjus.com [byjus.com]

- 5. pennwest.edu [pennwest.edu]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. pharmajournal.net [pharmajournal.net]

4-Fluoro-2-methoxybenzoic acid chemical structure

An In-depth Technical Guide to 4-Fluoro-2-methoxybenzoic Acid

Introduction

This compound, with the CAS number 395-82-4, is a fluorinated aromatic carboxylic acid.[1][2] It serves as a pivotal intermediate and building block in various fields of chemical synthesis. Its structure, featuring a benzoic acid core functionalized with both an electron-donating methoxy group and an electron-withdrawing fluorine atom, imparts unique reactivity and physicochemical properties. These characteristics make it a valuable component in medicinal chemistry for the development of novel therapeutic agents, as well as in the synthesis of agrochemicals and specialty polymers.[3][4][5] This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

This compound is a monosubstituted benzoic acid derivative. The molecule consists of a benzene ring substituted with a carboxyl group at position 1, a methoxy group at position 2, and a fluorine atom at position 4.

-

IUPAC Name: this compound

-

Synonyms: 4-Fluoro-o-anisic acid, 2-Methoxy-4-fluorobenzoic acid[1]

-

Canonical SMILES: COC1=C(C=CC(=C1)F)C(=O)O

-

InChI Key: UUQDNAPKWPKHMK-UHFFFAOYSA-N

Physicochemical Properties

The compound is typically a white to off-white crystalline solid at room temperature.[1][6] Its key quantitative properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 170.14 g/mol | [1][2][6] |

| Melting Point | 134 °C | [1] |

| Boiling Point | 93 °C @ 10 Torr | [1] |

| Density (Predicted) | 1.307 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 4.03 ± 0.10 | [1] |

| Appearance | White to off-white powder/crystal | [1][6] |

Spectroscopic Analysis

While specific experimental spectra for this compound are not widely published, its structure allows for the prediction of its key spectroscopic features based on established principles and data from analogous compounds.[7][8]

Expected Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Carboxylic Acid (-COOH) | > 10 ppm (broad singlet) |

| Methoxy (-OCH₃) | ~3.9 - 4.0 ppm (singlet) | |

| Aromatic (Ar-H) | ~6.7 - 7.9 ppm (3 distinct multiplets) | |

| ¹³C NMR | Carbonyl (C=O) | ~165 - 170 ppm |

| Aromatic (C-F) | ~160 - 165 ppm (large ¹JCF coupling) | |

| Aromatic (C-O) | ~155 - 160 ppm | |

| Aromatic (C-H, C-C) | ~100 - 135 ppm | |

| Methoxy (-OCH₃) | ~56 ppm | |

| IR Spectroscopy | O-H stretch (acid) | 2500-3300 cm⁻¹ (broad) |

| C=O stretch (acid) | 1680-1710 cm⁻¹ | |

| C-O stretch (ether/acid) | 1250-1300 cm⁻¹ | |

| C-F stretch | 1100-1200 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 170.04 |

Experimental Protocol: General Procedure for Spectroscopic Characterization

The following outlines standard methodologies for acquiring spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument. A larger number of scans will be required compared to ¹H NMR.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid-state analysis, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the crystalline powder directly onto the ATR crystal.

-

Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹. Perform a background scan prior to sample analysis.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample via a suitable method such as Electrospray Ionization (ESI) by dissolving a small amount in a compatible solvent (e.g., methanol or acetonitrile) or via a solids probe with Electron Ionization (EI).

-

Analysis: Acquire the mass spectrum in positive or negative ion mode to observe the molecular ion and characteristic fragment ions.

Synthesis and Reactivity

This compound is typically synthesized through multi-step organic routes.[9] A common strategy involves the O-methylation of a corresponding hydroxybenzoic acid precursor, such as 4-fluoro-2-hydroxybenzoic acid (4-fluorosalicylic acid).

Experimental Protocol: Synthesis via O-Methylation of 4-Fluoro-2-hydroxybenzoic Acid

This protocol is a representative method for the synthesis of this compound.

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-fluoro-2-hydroxybenzoic acid (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF.

-

Deprotonation: Add a base, such as anhydrous potassium carbonate (K₂CO₃, 2.5 eq), to the solution and stir the suspension for 30 minutes at room temperature.

-

Methylation: Add a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq) or methyl iodide (CH₃I, 1.2 eq), dropwise to the suspension.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, filter the mixture to remove the inorganic base. Evaporate the solvent under reduced pressure. Dissolve the residue in water and acidify with 1M HCl until the pH is ~2, causing the product to precipitate.

-

Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Applications in Research and Development

The unique substitution pattern of this compound makes it a versatile building block for creating complex molecules with desired biological activities and material properties.

-

Pharmaceuticals: It is a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, which are critical parameters in drug design.[4][10] The carboxylic acid and methoxy groups provide reactive handles for further molecular elaboration.[3]

-

Agrochemicals: Similar to its role in pharmaceuticals, it serves as a precursor for novel herbicides and fungicides where the fluoro-aromatic moiety can contribute to enhanced efficacy and bioavailability.

-

Materials Science: It is used in the synthesis of fluorinated polymers and other specialty materials where thermal stability and specific electronic properties are required.

Safety and Handling

This compound is classified as an irritant.[1] Standard laboratory safety precautions should be observed.

-

Hazard Codes: Xi, Xn[1]

-

Risk Statements: R22 (Harmful if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin).[1]

-

Safety Recommendations: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined set of physicochemical properties. Its structural features, particularly the presence of fluorine, make it a strategic building block in the design and synthesis of advanced molecules for the pharmaceutical, agrochemical, and materials science industries. This guide provides the foundational technical information required for its effective use in research and development.

References

- 1. This compound CAS#: 395-82-4 [amp.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. innospk.com [innospk.com]

- 4. nbinno.com [nbinno.com]

- 5. ossila.com [ossila.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Fluoro-2-methoxybenzoic Acid (CAS 395-82-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-methoxybenzoic acid, with the CAS number 395-82-4, is a halogenated aromatic carboxylic acid. Its structure, featuring a fluorine atom and a methoxy group on the benzoic acid core, makes it a valuable building block in medicinal chemistry and materials science. The presence and positions of these functional groups impart unique electronic properties and reactivity, making it a key intermediate in the synthesis of complex bioactive molecules and specialty polymers. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and applications, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline solid.[1] The physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 395-82-4 | [2][3] |

| Molecular Formula | C₈H₇FO₃ | [2][3] |

| Molecular Weight | 170.14 g/mol | [2][3] |

| Appearance | White to off-white powder/crystal | [3] |

| Melting Point | 134-139 °C | |

| Boiling Point | 93 °C at 10 Torr | [4] |

| pKa | 4.03 ± 0.10 (Predicted) | [4] |

| Purity | >98.0% (GC) | [3] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily involving the modification of commercially available precursors. Two common strategies are the methylation of a phenolic precursor and the ortho-lithiation of a fluoroanisole derivative followed by carboxylation.

Synthesis Workflow

Caption: General synthetic strategies for this compound.

Experimental Protocols

1. Methylation of 4-Fluoro-2-hydroxybenzoic acid

General Protocol:

-

Dissolution and Deprotonation: Dissolve 4-fluoro-2-hydroxybenzoic acid in a suitable solvent such as methanol or dimethylformamide (DMF). Add a slight excess of a base, like sodium hydroxide or potassium carbonate, to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

-

Methylation: Add a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise to the reaction mixture. The reaction is typically stirred at room temperature or gently heated to ensure completion.

-

Work-up and Purification: After the reaction is complete, as monitored by thin-layer chromatography (TLC), the mixture is acidified with a mineral acid (e.g., HCl) to precipitate the product. The crude product is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

2. Ortho-lithiation of 3-Fluoroanisole followed by Carboxylation

Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic rings.[5][6][7][8] The methoxy group in 3-fluoroanisole can direct lithiation to the ortho position (C2), which is also activated by the fluorine atom. Subsequent quenching with carbon dioxide yields the desired carboxylic acid.

General Protocol:

-

Lithiation: Dissolve 3-fluoroanisole in a dry, aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to a low temperature (typically -78 °C). Add a strong organolithium base, such as sec-butyllithium (s-BuLi), dropwise. The reaction mixture is stirred at this low temperature for a period to allow for the formation of the lithiated intermediate.

-

Carboxylation: Quench the reaction by adding an excess of solid carbon dioxide (dry ice) or by bubbling gaseous carbon dioxide through the solution.

-

Work-up and Purification: Allow the reaction to warm to room temperature, then acidify with an aqueous acid solution. The product can be extracted into an organic solvent, which is then dried and evaporated. The crude product can be purified by column chromatography or recrystallization.

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques. While a complete set of spectra for the target compound is not publicly available, data from closely related analogs can provide expected spectral features.

| Spectroscopic Data | Expected Features and Data from Analogs |

| ¹H NMR | The proton NMR spectrum is expected to show signals for the aromatic protons, the methoxy group protons, and the carboxylic acid proton. For a related compound, 4-(methoxycarbonyl)-2-fluorobenzoic acid, the aromatic protons appear as a triplet and two doublets between δ 7.8 and 8.1 ppm, and the methoxy protons as a singlet around δ 3.97 ppm.[9] The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift. |

| ¹³C NMR | The carbon-13 NMR spectrum will show distinct signals for the carboxyl carbon, the aromatic carbons (with C-F coupling), and the methoxy carbon. In 4-(methoxycarbonyl)-2-fluorobenzoic acid, the carboxyl carbon appears around δ 168.5 ppm, and the methoxy carbon is observed at approximately δ 52.8 ppm.[9] |

| IR Spectroscopy | The infrared spectrum will exhibit characteristic absorption bands. A broad O-H stretch for the carboxylic acid is expected around 3000 cm⁻¹. A strong C=O stretch for the carbonyl group should appear in the region of 1700-1680 cm⁻¹. C-O stretching vibrations for the methoxy group and the carboxylic acid are expected between 1300 and 1000 cm⁻¹. An IR spectrum of the related 3-fluoro-4-methoxybenzoic acid shows these characteristic peaks.[10] |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (170.14 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group, the carboxylic acid group, and potentially carbon monoxide. |

Applications in Drug Discovery and Development

This compound is a key building block in the synthesis of various pharmaceutical compounds. The incorporation of the fluoro-methoxy-substituted phenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule.

Role as a Synthetic Intermediate

This compound serves as a crucial intermediate in the multi-step synthesis of complex active pharmaceutical ingredients (APIs). Its carboxylic acid group provides a reactive handle for amide bond formation, a common linkage in many drug molecules.

Example: Synthesis of Alisertib (MLN8237)

This compound is a reported precursor in the synthesis of Alisertib (MLN8237), an investigational Aurora A kinase inhibitor.[11] Aurora kinases are key regulators of cell division, and their inhibition is a therapeutic strategy in oncology.

Caption: Role of this compound in Alisertib synthesis.

In the synthesis of Alisertib, the carboxylic acid functionality of this compound is activated and then coupled with an amino group on the core heterocyclic scaffold of the drug molecule to form a stable amide bond. This highlights the importance of this benzoic acid derivative in constructing the final complex architecture of the drug.

Potential Biological Significance

While direct biological activity data for this compound is limited, its incorporation into bioactive molecules suggests that the 4-fluoro-2-methoxyphenyl moiety can contribute to target binding and favorable drug-like properties. The fluorine atom can enhance metabolic stability and binding affinity through hydrogen bonding and electrostatic interactions. The methoxy group can influence solubility and also participate in receptor binding.

Safety and Handling

This compound is considered an irritant.[4] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It should be handled in a well-ventilated area or a fume hood to avoid inhalation of dust. In case of contact with skin or eyes, the affected area should be flushed with plenty of water.

Conclusion

This compound is a versatile and valuable building block for researchers in organic synthesis, medicinal chemistry, and materials science. Its straightforward synthesis from readily available starting materials and its utility in constructing complex molecules, such as the anticancer agent Alisertib, underscore its importance. The data and protocols presented in this guide provide a solid foundation for its use in the laboratory and in the development of new chemical entities. Further research into the direct biological effects of this compound and its derivatives may reveal new therapeutic applications.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. globalscientificjournal.com [globalscientificjournal.com]

- 5. [PDF] Directed lithiation of unprotected benzoic acids | Semantic Scholar [semanticscholar.org]

- 6. uwindsor.ca [uwindsor.ca]

- 7. researchgate.net [researchgate.net]

- 8. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]

- 9. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Fluoro-4-methoxybenzoic acid(403-20-3) IR2 spectrum [chemicalbook.com]

- 11. 2-Fluoro-4-methoxybenzoic acid | C8H7FO3 | CID 2774542 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical Properties of 4-Fluoro-2-methoxybenzoic Acid

An In-depth Technical Guide to 4-Fluoro-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key building block in medicinal chemistry and materials science. This document details its physicochemical properties, experimental protocols for its synthesis and analysis, and its applications in research and development.

This compound is an organic aromatic compound, a derivative of benzoic acid, characterized by the presence of a fluorine atom and a methoxy group on the benzene ring.[1] It typically appears as a white to off-white crystalline powder.[1]

| Property | Value | Reference(s) |

| Molecular Weight | 170.14 g/mol | [1][2] |

| Molecular Formula | C₈H₇FO₃ | [1][2] |

| CAS Number | 395-82-4 | [1][2][3] |

| Appearance | White to Almost white powder to crystal | [1] |

| Melting Point | 134 °C | |

| Boiling Point | 93 °C (at 10 Torr) | |

| Synonyms | 4-Fluoro-o-anisic Acid, 2-Methoxy-4-fluorobenzoic acid | [1] |

Experimental Protocols

Synthesis of this compound

A common synthetic route for this compound involves a multi-step process starting from commercially available precursors. One documented method is the Friedel-Crafts acylation of m-fluorotoluene followed by hydrolysis and purification.[3]

Step 1: Friedel-Crafts Acylation

-

m-Fluorotoluene and a trihaloacetyl chloride (e.g., trichloroacetyl chloride) are used as the initial raw materials.

-

The reaction is carried out in the presence of a Lewis acid catalyst, such as anhydrous aluminum trichloride.

-

This step yields a mixture of ortho and para ketone isomers.

Step 2: Hydrolysis

-

The resulting ketone isomers are then hydrolyzed under alkaline conditions.

-

This hydrolysis step converts the ketone groups into carboxylic acid groups, forming a mixture of 4-fluoro-2-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid.

Step 3: Purification

-

The final target product, 4-fluoro-2-methylbenzoic acid, is separated from its isomer and other impurities through recrystallization.[3]

An alternative approach involves the selective fluorination and methylation of a 2-hydroxybenzoic acid precursor.[1]

Analytical Methodology: UHPLC-MS/MS Analysis

A reliable and rapid ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method can be employed for the analysis of fluorobenzoic acids, including this compound.[4]

Sample Preparation:

-

Prepare a stock solution of this compound in a concentration of 1,000 ppm by dissolving 0.01 g of the compound in 10 mL of a water:acetonitrile (7:3 v/v) mixture.[4]

-

Vigorously shake the mixture to ensure complete dissolution.[4]

-

Prepare working standards by diluting the stock solution as needed to compensate for mass spectrometry response.[4]

-

For calibration, a series of standards can be prepared through serial dilution to achieve a range of concentrations.[4]

Instrumentation and Conditions:

-

UHPLC System: A standard UHPLC system equipped with a C18 reverse-phase column is suitable for separation.[4]

-

Mass Spectrometer: A tandem mass spectrometer is used for detection.[4]

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used.[4]

Applications in Research and Drug Development

This compound and its isomers are valuable intermediates in the synthesis of a variety of bioactive molecules and materials.

-

Medicinal Chemistry: It serves as a fundamental building block for the development of enzyme inhibitors and receptor ligands.[1] The incorporation of the fluorine atom can enhance the metabolic stability and binding affinity of drug candidates.

-

Pharmaceuticals: Isomers of this compound are utilized in the synthesis of active pharmaceutical ingredients (APIs), including potential anti-inflammatory and anticancer agents.[5] There is also research into its derivatives for the treatment of Alzheimer's disease.[6]

-

Agrochemicals and Materials Science: This compound is also employed in the synthesis of fluorinated polymers and other specialty chemicals.[1]

Visualized Workflow: Synthesis of this compound

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide to the Solubility of 4-Fluoro-2-methoxybenzoic Acid for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Fluoro-2-methoxybenzoic Acid in Drug Discovery

This compound, a substituted benzoic acid derivative, is a compound of significant interest in the pharmaceutical industry. Its structural motifs—a fluorinated aromatic ring and a carboxylic acid group—are prevalent in numerous active pharmaceutical ingredients (APIs). The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the carboxylic acid moiety provides a handle for forming salts and other derivatives, influencing a compound's solubility and bioavailability. Understanding the solubility of this molecule is therefore a critical first step in its journey from a laboratory curiosity to a potential therapeutic agent.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to predicting and interpreting its solubility behavior. Key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₈H₇FO₃ | [1] |

| Molecular Weight | 170.14 g/mol | [1] |

| Appearance | White to almost white powder to crystal | [1] |

| Melting Point | 134 - 139 °C | [2][3] |

| Predicted pKa | 4.03 ± 0.10 | [2] |

The predicted pKa of approximately 4.03 suggests that this compound is a weak acid.[2] This is a crucial parameter as its solubility in aqueous media is expected to be highly dependent on the pH of the solution. At pH values below its pKa, the compound will predominantly exist in its neutral, less soluble form. Conversely, at pH values above its pKa, it will be in its ionized (carboxylate) form, which is generally more water-soluble.

Aqueous and Organic Solubility Profile: A Data Gap

Despite its importance, a comprehensive, publicly available dataset of the quantitative solubility of this compound in various common pharmaceutical solvents is not readily found in the scientific literature. One source qualitatively describes it as "sparingly soluble in water". This lack of concrete data necessitates a robust and standardized experimental approach to determine its solubility in solvents relevant to drug development, such as water, buffers at various pH values, and organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO). The following sections of this guide will provide a detailed, field-proven protocol for accurately determining this critical parameter.

Theoretical Framework of Solubility

The solubility of a solid compound in a liquid solvent is governed by the equilibrium between the solid phase and the dissolved phase. For a weakly acidic compound like this compound, the Henderson-Hasselbalch equation is a cornerstone for predicting its pH-dependent aqueous solubility.

The relationship between pH, pKa, and the concentrations of the ionized ([A⁻]) and un-ionized ([HA]) forms of the acid is given by:

pH = pKa + log ([A⁻] / [HA])

The total solubility (S_T) at a given pH is the sum of the intrinsic solubility of the un-ionized form (S₀) and the concentration of the ionized form:

S_T = S₀ + [A⁻]

This relationship underscores the importance of controlling and measuring the pH during aqueous solubility determination.

Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method . This method, when executed meticulously, provides reliable and reproducible data that is essential for pre-formulation and formulation development.

The Rationale Behind the Shake-Flask Method

The core principle of the shake-flask method is to establish a thermodynamic equilibrium between the excess solid compound and the solvent. This is achieved by agitating a suspension of the compound in the solvent for a sufficient period to ensure the solution is saturated. Subsequent analysis of the clear, saturated supernatant provides the solubility value.

Detailed Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Figure 1: A step-by-step workflow for the shake-flask solubility determination of this compound.

Step-by-Step Methodology

Materials and Equipment:

-

High-purity (>98%) this compound

-

Analytical grade solvents (e.g., purified water, phosphate-buffered saline (PBS) at various pHs, ethanol, methanol, DMSO)

-

Analytical balance (readable to 0.01 mg)

-

Thermostatic shaker or rotator

-

Temperature-controlled incubator or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol or DMSO) for the preparation of HPLC calibration standards.

-

Prepare the desired test solvents (e.g., pH 7.4 PBS, 0.1 N HCl, ethanol).

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials containing a known volume of each test solvent. A general guideline is to add enough solid so that a visible amount remains undissolved at the end of the experiment.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C for physiological relevance).

-

Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study to determine the optimal agitation time.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter. Discard the initial portion of the filtrate to avoid any potential adsorption onto the filter membrane.

-

-

Quantification by HPLC:

-

Accurately dilute the filtered saturated solution with a suitable mobile phase to bring the concentration within the range of the HPLC calibration curve.

-

Prepare a series of calibration standards from the stock solution.

-

Analyze the standards and the diluted samples using a validated HPLC method. A typical method would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer with a controlled pH) and an organic modifier (e.g., acetonitrile or methanol). Detection is typically performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve and calculate the original solubility in the test solvent, accounting for the dilution factor.

-

Data Interpretation and Reporting

The solubility should be reported in standard units such as mg/mL or µg/mL. For pH-dependent solubility, it is crucial to report the final pH of the saturated solution, as it may differ from the initial pH of the buffer due to the dissolution of the acidic compound. A pH-solubility profile, a graph of solubility versus pH, is a highly informative representation of the compound's behavior in aqueous environments.

Conclusion: A Foundation for Rational Drug Development

While existing literature lacks specific quantitative solubility data for this compound, this guide provides the necessary theoretical framework and a detailed, practical protocol for its determination. By following the outlined shake-flask method coupled with HPLC analysis, researchers and drug development professionals can generate the high-quality, reliable solubility data that is indispensable for informed decision-making in lead optimization, pre-formulation, and formulation design. This foundational knowledge is paramount for unlocking the full therapeutic potential of molecules derived from this important chemical scaffold.

References

4-Fluoro-2-methoxybenzoic acid melting point

An In-Depth Technical Guide to the Melting Point of 4-Fluoro-2-methoxybenzoic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the melting point of this compound (CAS No. 395-82-4), a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data point to explore the critical aspects of melting point determination, the factors influencing its value, and the advanced analytical techniques required for a thorough characterization of this compound's solid-state properties.

Introduction to this compound

This compound, also known as 4-Fluoro-o-anisic acid, is an aromatic carboxylic acid. Its molecular structure, featuring a fluorine atom and a methoxy group on the benzoic acid framework, makes it a valuable building block in the synthesis of pharmaceuticals and other high-value chemical entities. The precise characterization of its physical properties is paramount for ensuring reproducibility, purity, and performance in downstream applications.

Physicochemical Properties and Melting Point Data

The melting point is a fundamental thermodynamic property that serves as a primary indicator of a compound's identity and purity. For this compound, several values have been reported, which underscores the importance of standardized analytical procedures.

| Property | Value | Source(s) |

| CAS Number | 395-82-4 | [1] |

| Molecular Formula | C₈H₇FO₃ | [1][2] |

| Molecular Weight | 170.14 g/mol | [1][2] |

| Appearance | White to off-white powder or crystal | [1][2] |

| Melting Point | 135.0 to 139.0 °C | |

| Melting Point | 137 °C | |

| Melting Point | 134 °C | [2] |

| Melting Point | 134°C to 136°C | [3] |

The observed variation in the melting point can be attributed to differences in sample purity, the specific analytical method employed, and potential polymorphic forms.

The Significance of Melting Point in Compound Characterization

The melting point is more than a physical constant; it is a critical quality attribute.

-

Indicator of Purity: A pure crystalline solid typically exhibits a sharp and narrow melting range, often less than 2°C.[4] The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[4][5] This phenomenon, known as melting point depression, is a foundational principle in chemistry for assessing purity.

-

Compound Identification: While not definitive on its own, comparing an experimentally determined melting point to a literature value is a preliminary step in compound identification. The mixed melting point technique, where a sample is mixed with a known standard, can provide strong evidence of identity.[6][7] If the mixture's melting point is undepressed, the two compounds are likely identical.[7]

Standard Protocol for Melting Point Determination (Capillary Method)

Accurate determination requires a meticulous and standardized approach. The capillary method using a digital melting point apparatus (e.g., a Mel-Temp) is a common and reliable technique.

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. Crushing the sample on a watch glass ensures uniform heat transfer.

-

Load a small amount (2-3 mm height) of the powdered sample into a capillary tube sealed at one end.[4][6] Tap the tube gently to pack the sample tightly at the bottom.[8]

-

-

Instrument Setup:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the instrument to a rapid heating rate (e.g., 10-20°C per minute) to perform a preliminary "fast run."[4][8] This provides an approximate melting range. Note the temperature at which the sample melts.

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.[4]

-

-

Accurate Measurement:

-

Insert a fresh sample into the cooled apparatus. Never re-melt a sample.[4][5]

-

Heat the sample to a temperature approximately 20°C below the estimated melting point.

-

Decrease the heating rate to 1-2°C per minute.[6][8] A slow heating rate is critical to allow the system to remain in thermal equilibrium, ensuring an accurate measurement.[6]

-

Record the temperature at which the first droplet of liquid appears (T₁).

-

Record the temperature at which the last crystal melts and the entire sample is a clear liquid (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

Experimental Workflow: Capillary Melting Point Determination

Caption: Workflow for accurate melting point determination using the capillary method.

Advanced Thermal Analysis: A Deeper Investigation

For drug development professionals, understanding the complete solid-state behavior is crucial. This requires moving beyond simple melting point measurement to more sophisticated techniques that can elucidate thermodynamic properties and identify different crystalline forms.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9][10][11]

-

Principle of Operation: As the sample undergoes a thermal transition, such as melting, it will absorb more energy than the inert reference. This difference in heat flow is detected and plotted, generating a thermogram.[10][11]

-

Data Provided:

-

Melting Point (Tₘ): DSC provides a highly precise measurement, often reported as the onset temperature or the peak temperature of the endothermic melting event.

-

Enthalpy of Fusion (ΔH): The area under the melting peak corresponds to the enthalpy of fusion, which is the energy required to melt the sample. This value is related to the degree of crystallinity.[11]

-

-

High-Level Protocol:

-

A small, precisely weighed sample (typically 2-10 mg) is hermetically sealed in an aluminum pan.[9]

-

An empty, sealed pan is used as a reference.[9]

-

Both pans are placed in the DSC cell and heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.[9][10]

-

The resulting thermogram is analyzed to determine the melting point and enthalpy of fusion.

-

The Challenge of Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure.[12][13][14] This phenomenon is of paramount importance in the pharmaceutical industry because different polymorphs of the same active pharmaceutical ingredient (API) can have different:

-

Melting points

-

Solubilities and dissolution rates (affecting bioavailability)[13]

Since different polymorphs may have distinct melting points, an unexpected melting point for this compound could indicate the presence of a different, or a mixture of, polymorphic forms.

Powder X-Ray Diffraction (PXRD)

PXRD is the definitive technique for identifying and differentiating polymorphs.[12][13][15]

-

Principle of Operation: A beam of X-rays is directed at a powdered sample. The X-rays are diffracted by the crystalline lattice planes at specific angles, creating a unique diffraction pattern.[13]

-

Data Provided: Each crystalline form produces a characteristic "fingerprint" diffraction pattern.[15] By comparing the experimental pattern of a sample to reference patterns, one can unambiguously identify the polymorphic form present.[12][13] PXRD is crucial for quality control, ensuring batch-to-batch consistency of the solid form.[13]

Key Factors Influencing the Measured Melting Point

The final reported melting point is a function of both the intrinsic properties of the material and the extrinsic conditions of the experiment. Understanding these factors is key to interpreting results correctly.

Caption: Factors influencing the experimental melting point measurement.

Conclusion

The melting point of this compound, while nominally in the range of 134-139°C, is a complex property that demands rigorous analytical control. For researchers and drug development professionals, it serves as a critical first pass for purity assessment and identity confirmation. However, a comprehensive understanding requires the integration of advanced techniques like Differential Scanning Calorimetry and Powder X-Ray Diffraction to characterize the compound's thermodynamic properties and unambiguously determine its solid-state form. This multi-faceted approach ensures the quality, safety, and efficacy of the final products derived from this important chemical intermediate.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound CAS#: 395-82-4 [amp.chemicalbook.com]

- 3. This compound, 99%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. youtube.com [youtube.com]

- 7. athabascau.ca [athabascau.ca]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. engineering.purdue.edu [engineering.purdue.edu]

- 10. torontech.com [torontech.com]

- 11. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resources.rigaku.com [resources.rigaku.com]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Technical Guide: ¹H NMR Spectral Data of 4-Fluoro-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ¹H Nuclear Magnetic Resonance (NMR) spectral data for 4-Fluoro-2-methoxybenzoic acid. The information presented herein is intended to support research and development activities by providing detailed spectral analysis and the corresponding experimental methodology.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer. The spectral data, including chemical shifts (δ) in parts per million (ppm), signal multiplicities, coupling constants (J) in Hertz (Hz), and integration values, are summarized in the table below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-6 | 8.05 | dd | J = 8.8, 7.2 | 1H |

| H-3 | 6.81 | dd | J = 8.8, 2.2 | 1H |

| H-5 | 6.72 | ddd | J = 8.8, 8.8, 2.2 | 1H |

| OCH₃ | 3.94 | s | - | 3H |

| COOH | 11.0 (approx.) | br s | - | 1H |

Molecular Structure and Proton Assignments

The following diagram illustrates the molecular structure of this compound with the proton assignments corresponding to the data in the table above.

Caption: Molecular structure of this compound with proton numbering.

Experimental Protocol

The following is a representative protocol for the acquisition of ¹H NMR spectral data for a solid aromatic compound such as this compound.

1. Sample Preparation:

-

Analyte: 5-10 mg of solid this compound is accurately weighed.

-

Solvent: The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial.[1] For carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) can also be a suitable solvent.

-

Dissolution: The mixture is gently agitated, for example by vortexing or sonication, to ensure complete dissolution of the solid.

-

Filtration and Transfer: The resulting solution is filtered through a pipette with a small cotton or glass wool plug to remove any particulate matter. The clear solution is then transferred into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A 400 MHz NMR spectrometer is typically used for routine analysis.

-

Sample Insertion: The NMR tube is placed in a spinner turbine and inserted into the magnet of the spectrometer.

-

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to ensure sharp, well-resolved peaks.

-

Acquisition Parameters: Standard ¹H NMR acquisition parameters are employed. This typically includes setting an appropriate spectral width (e.g., -2 to 12 ppm), a sufficient number of scans (e.g., 16 to 64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds between scans.

-

Data Acquisition: The Free Induction Decay (FID) is acquired.

3. Data Processing:

-

Fourier Transform: The FID, which is a time-domain signal, is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the correct absorptive mode. The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is calibrated. When using CDCl₃, the residual solvent peak at 7.26 ppm is often used as a reference. Alternatively, an internal standard such as tetramethylsilane (TMS) can be added to the sample, with its signal defined as 0.00 ppm.

-

Peak Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

-

Peak Picking and Analysis: The chemical shift, multiplicity (singlet, doublet, triplet, etc.), and coupling constants for each peak are determined.

This comprehensive guide provides the necessary ¹H NMR spectral data and a detailed experimental protocol for this compound, which can be valuable for scientists in the fields of chemical research and drug development.

References

An In-depth Technical Guide to the ¹³C NMR Analysis of 4-Fluoro-2-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-Fluoro-2-methoxybenzoic acid, a compound of interest in medicinal chemistry and materials science. This document outlines the predicted chemical shifts, details the influence of substituents on the aromatic ring, and provides a standardized experimental protocol for acquiring high-quality ¹³C NMR data.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectral data for this compound is summarized in the table below. These predictions are derived from established principles of substituent effects on aromatic systems and comparison with structurally related molecules.[1][2][3][4] The presence of the fluorine atom will result in through-bond C-F coupling, leading to the splitting of carbon signals.[5][6][7]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (JC-F, Hz) |

| C=O | ~168 | Singlet | - |

| C1 | ~115 | Doublet | ~20 |

| C2 | ~160 | Singlet | - |

| C3 | ~100 | Doublet | ~25 |

| C4 | ~165 | Doublet | ~250 |

| C5 | ~110 | Doublet | ~20 |

| C6 | ~125 | Doublet | ~5 |

| OCH₃ | ~56 | Singlet | - |

Influence of Substituents on ¹³C Chemical Shifts

The chemical shifts in the ¹³C NMR spectrum of this compound are significantly influenced by the electronic effects of the carboxyl, methoxy, and fluoro substituents. The interplay of their inductive and resonance effects determines the electron density at each carbon atom and, consequently, its chemical shift.

Figure 1. Substituent effects on the aromatic ring of this compound.

Experimental Protocol for ¹³C NMR Analysis

A standardized protocol is crucial for obtaining reproducible and high-quality ¹³C NMR spectra.

1. Sample Preparation

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8] The choice of solvent can influence chemical shifts.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).[8]

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup

-

The ¹³C NMR spectrum should be acquired on a spectrometer with a field strength of at least 100 MHz for ¹³C (corresponding to 400 MHz for ¹H).[9][10]

-

Tune and match the probe for the ¹³C frequency.

-

Shim the magnetic field to achieve optimal resolution.

3. Acquisition Parameters

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Acquisition Time (AQ): ~1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is sufficient to cover the expected range of chemical shifts for organic molecules.

-

Temperature: Maintain a constant temperature, typically 298 K.

4. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the TMS signal at 0.0 ppm.

-

Perform baseline correction.

-

Integrate the signals (note: integration in ¹³C NMR is not always proportional to the number of carbons).[8]

-

Analyze the chemical shifts and coupling constants.

Logical Workflow for ¹³C NMR Analysis

The process of ¹³C NMR analysis follows a logical progression from sample preparation to final data interpretation.

Figure 2. Workflow for the ¹³C NMR analysis of this compound.

Conclusion

The ¹³C NMR analysis of this compound provides valuable structural information. Understanding the predicted chemical shifts and the influence of the substituents is key to accurate spectral interpretation. By following a standardized experimental protocol, researchers can obtain high-quality data essential for compound characterization and quality control in drug development and other scientific endeavors. The complexities arising from C-F coupling necessitate careful analysis but also offer deeper structural insights.[1][5]

References

- 1. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. 13 C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants | Semantic Scholar [semanticscholar.org]

- 3. faculty.fiu.edu [faculty.fiu.edu]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. acdlabs.com [acdlabs.com]

- 6. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 7. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 8. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

Mass Spectrometry of 4-Fluoro-2-methoxybenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-Fluoro-2-methoxybenzoic acid (CAS 395-82-4), a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and drug discovery. While specific experimental mass spectra for this compound are not widely published, this document outlines the predicted fragmentation patterns based on the established principles of mass spectrometry and data from structurally analogous compounds. It also includes detailed experimental protocols and data presentation to aid researchers in the identification, characterization, and quality control of this molecule.

Core Data

This compound has a molecular formula of C₈H₇FO₃ and a molecular weight of approximately 170.14 g/mol . Its structure, featuring a carboxylic acid, a methoxy group, and a fluorine atom on a benzene ring, gives rise to a characteristic fragmentation pattern under mass spectrometric analysis.

Predicted Mass Spectrometry Data

The following table summarizes the predicted key fragment ions for this compound under electron ionization (EI) mass spectrometry. The fragmentation is expected to follow patterns observed for similar aromatic carboxylic acids, such as 4-methoxybenzoic acid and fluorobenzoic acids.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Predicted Relative Intensity |

| 170 | [C₈H₇FO₃]⁺• | - | High |

| 155 | [C₇H₄FO₃]⁺ | •CH₃ | Medium |

| 153 | [C₈H₆O₃]⁺• | HF | Low |

| 142 | [C₇H₅FO]⁺• | CO | Low |

| 125 | [C₇H₄FO]⁺ | •OH, CO | Medium-High |

| 111 | [C₆H₄F]⁺ | COOH, CH₃ | Medium |

| 95 | [C₆H₄F]⁺ | COOH | Medium |

| 77 | [C₅H₂F]⁺ | COOH, H₂O | Low |

Predicted Fragmentation Pathway

The fragmentation of this compound in an electron ionization mass spectrometer is anticipated to proceed through several key steps, initiated by the formation of the molecular ion [M]⁺• at m/z 170. The primary fragmentation routes are expected to involve the loss of the methoxy and carboxylic acid functional groups.

A significant fragmentation pathway likely involves the loss of a methyl radical (•CH₃) from the methoxy group, resulting in a stable ion at m/z 155. Another characteristic fragmentation is the loss of a hydroxyl radical (•OH) from the carboxylic acid group, yielding an acylium ion at m/z 153, although this may be less favorable than the loss of the methyl radical. Subsequent loss of carbon monoxide (CO) from the acylium ion would lead to a fragment at m/z 125.

The following diagram illustrates the predicted major fragmentation pathways for this compound.

Caption: Predicted major fragmentation pathways of this compound.

Experimental Protocols

The following section provides a detailed methodology for the mass spectrometric analysis of this compound. This protocol is based on standard procedures for the analysis of small aromatic organic molecules.

Sample Preparation

-

Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent. The optimal concentration may vary depending on the sensitivity of the mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of this compound due to its expected volatility and thermal stability.

-

Instrumentation:

-

Gas Chromatograph: Equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Mass Spectrometer: Capable of electron ionization (EI).

-

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium, at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL, splitless mode.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

Scan Rate: 2 scans/second.

-

Direct Infusion-Mass Spectrometry (DI-MS)

For rapid analysis without chromatographic separation, direct infusion can be employed.

-

Instrumentation:

-

Syringe Pump.

-

Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).

-

-

Infusion Conditions:

-

Flow Rate: 5-10 µL/min.

-

Sample Concentration: 1-10 µg/mL in a suitable solvent (e.g., methanol/water 50:50 with 0.1% formic acid for ESI).

-

-

MS Conditions (ESI Example):

-

Ionization Mode: Positive or Negative ion mode.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V (optimize for minimal in-source fragmentation).

-

Source Temperature: 120-150 °C.

-

Desolvation Temperature: 300-400 °C.

-

Desolvation Gas Flow: 600-800 L/hr.

-

Mass Range: m/z 50-500.

-

Logical Workflow for Compound Identification

The following diagram outlines the logical workflow for the identification and characterization of this compound using mass spectrometry.

Caption: Workflow for the mass spectrometric identification of this compound.

Biological Context and Significance

While the biological role of this compound is not extensively documented, its isomer, 2-Fluoro-4-methoxybenzoic acid, is utilized as an intermediate in the synthesis of anti-inflammatory and anticancer agents and has shown antimicrobial properties. This suggests that this compound may also serve as a valuable building block in the development of novel therapeutics. The mass spectrometric techniques outlined in this guide are crucial for ensuring the identity and purity of such intermediates in the drug development pipeline.

An In-depth Technical Guide to the Crystal Structure of Fluorinated Methoxybenzoic Acid Derivatives

Disclaimer: The following guide uses the crystal structure of 2-Fluoro-4-(methoxycarbonyl)benzoic acid as a representative example to illustrate the principles of crystallographic analysis. Despite extensive searches, publicly available crystal structure data for 4-Fluoro-2-methoxybenzoic acid could not be located. The methodologies and data presentation formats are directly applicable to the analysis of the target compound, should its crystal structure become available.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the crystallographic analysis of fluorinated methoxybenzoic acid derivatives. The document details the experimental protocols for crystal structure determination and presents the crystallographic data in a structured format for clarity and comparative analysis.

Data Presentation

The quantitative data derived from the single-crystal X-ray diffraction analysis of 2-Fluoro-4-(methoxycarbonyl)benzoic acid are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for 2-Fluoro-4-(methoxycarbonyl)benzoic acid.[1]

| Parameter | Value |

| Empirical Formula | C₉H₇FO₄ |

| Formula Weight | 198.15 |

| Temperature | 296 K |

| Wavelength | 0.71073 Å |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 7.536 (7) Å |

| b | 7.591 (7) Å |

| c | 8.523 (8) Å |

| α | 99.480 (14)° |

| β | 108.748 (13)° |

| γ | 99.240 (14)° |

| Volume | 443.3 (7) ų |

| Z | 2 |

| Density (calculated) | 1.485 Mg/m³ |

| Absorption Coefficient | 0.132 mm⁻¹ |

| F(000) | 204 |

| Data Collection | |

| Diffractometer | Bruker SMART APEX CCD |

| Reflections Collected | 2526 |

| Independent Reflections | 1535 [R(int) = 0.025] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 1535 / 0 / 128 |

| Goodness-of-fit on F² | 1.021 |

| Final R indices [I>2sigma(I)] | R1 = 0.0663, wR2 = 0.1772 |

| R indices (all data) | R1 = 0.0991, wR2 = 0.1903 |

Table 2: Selected Bond Lengths (Å) and Angles (°) for 2-Fluoro-4-(methoxycarbonyl)benzoic acid.

| Bond | Length (Å) | Angle | Degrees (°) |

| F(1)-C(2) | 1.357(4) | C(3)-C(2)-C(1) | 117.8(3) |

| O(1)-C(7) | 1.305(4) | O(1)-C(7)-O(2) | 122.9(3) |

| O(2)-C(7) | 1.222(4) | O(1)-C(7)-C(1) | 114.3(3) |

| O(3)-C(8) | 1.332(4) | O(2)-C(7)-C(1) | 122.8(3) |

| O(3)-C(9) | 1.448(4) | C(8)-O(3)-C(9) | 116.1(3) |

| O(4)-C(8) | 1.198(4) | O(4)-C(8)-O(3) | 124.1(3) |

| C(1)-C(6) | 1.391(5) | O(4)-C(8)-C(4) | 124.7(3) |

| C(1)-C(2) | 1.396(5) | O(3)-C(8)-C(4) | 111.2(3) |

| C(3)-C(4) | 1.381(5) | C(5)-C(4)-C(3) | 121.2(3) |

| C(4)-C(5) | 1.385(5) | C(5)-C(6)-C(1) | 120.5(3) |

Experimental Protocols

The determination of the crystal structure of a small molecule like 2-Fluoro-4-(methoxycarbonyl)benzoic acid involves several key steps, from synthesis and crystallization to data collection and structure refinement.

Synthesis and Crystallization

A common method for the synthesis of such compounds involves the selective fluorination and methylation of a hydroxybenzoic acid precursor. For crystallization, a suitable solvent or solvent system is chosen in which the compound has moderate solubility. Slow evaporation of a saturated solution at room temperature is a widely used technique. For 2-Fluoro-4-(methoxycarbonyl)benzoic acid, single crystals were obtained from a hot ethyl acetate solution.[1]

X-ray Data Collection

A single crystal of suitable size and quality is mounted on a goniometer. Data collection is typically performed at a controlled temperature, often cryogenic (e.g., 100 K), to minimize thermal vibrations and potential radiation damage. A modern diffractometer equipped with a CCD or CMOS detector is used to collect a series of diffraction images as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. The initial crystal structure is often solved using direct methods or Patterson methods. The resulting electron density map is then used to build an initial model of the molecule. This model is then refined using full-matrix least-squares methods, which minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the experimental workflow and the hierarchical relationship of crystallographic parameters.

References

A Technical Guide to 4-Fluoro-o-anisic Acid and its Isomer

For researchers, scientists, and drug development professionals, precision in chemical nomenclature and properties is paramount. This guide provides an in-depth look at 4-Fluoro-o-anisic acid, correctly identified as 4-Fluoro-2-methoxybenzoic acid , and its closely related isomer, 4-Fluoro-3-methoxybenzoic acid . Understanding the distinct characteristics of these two compounds is crucial for their effective application in research and synthesis. Both serve as valuable building blocks in medicinal chemistry and materials science.

Distinguishing Between Isomers: Identifiers and Synonyms

Navigating chemical databases and literature requires familiarity with the various synonyms and identifiers for a compound. The following table summarizes key information for both this compound and 4-Fluoro-3-methoxybenzoic acid to facilitate accurate identification and sourcing.

| Identifier | This compound | 4-Fluoro-3-methoxybenzoic Acid |

| IUPAC Name | This compound | 4-Fluoro-3-methoxybenzoic acid |

| Synonyms | 4-Fluoro-o-anisic acid | 4-Fluoro-m-anisic acid |

| CAS Number | 395-82-4 | 82846-18-2 |

| PubChem CID | Not explicitly found | 598436[1] |

| Molecular Formula | C₈H₇FO₃[2] | C₈H₇FO₃[1] |

| Molecular Weight | 170.14 g/mol [2] | 170.14 g/mol [1] |

| Appearance | White to Almost white powder to crystal[2] | White to yellow to orange powder to crystal |

| Melting Point | 135.0 to 139.0 °C | 205 - 209 °C |

Applications in Research and Development

Both isomers are leveraged in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.[3] The fluorine and methoxy substitutions on the benzoic acid core enhance reactivity and solubility, making them versatile intermediates.[3]

This compound is primarily utilized in medicinal chemistry as a foundational structure for developing bioactive molecules, such as enzyme inhibitors and receptor ligands.[4] It is also employed in the creation of specialized fluorinated polymers.[4]

4-Fluoro-3-methoxybenzoic acid serves as a key intermediate in the development of novel therapeutic agents, particularly anti-inflammatory and analgesic drugs.[3] Its structural properties allow for modifications that can be tailored to specific biological targets.[3] In the agrochemical sector, it is used in the formulation of herbicides and pesticides.[3]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific research. The following are representative protocols for the synthesis and characterization of these fluorinated benzoic acid derivatives.

Synthesis of 4-Fluoro-3-methoxybenzoic acid

This protocol is based on the hydrolysis of methyl 4-fluoro-3-methoxybenzoate.

Materials:

-

Methyl 4-fluoro-3-methoxybenzoate

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH)

-

Water (H₂O)

-

1N Hydrochloric acid (HCl)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Dissolve methyl 4-fluoro-3-methoxybenzoate (e.g., 11 g, 59.8 mmol) in methanol (100 mL) in a round-bottom flask.[5]

-

Prepare a solution of sodium hydroxide (9.5 g, 240 mmol) in water (20 mL) and add it to the methanol solution.[5]

-

Stir the reaction mixture at room temperature for 4 hours.[5]

-

Upon completion of the reaction, remove the solvent by distillation under reduced pressure using a rotary evaporator.[5]

-

Dissolve the resulting residue in water (100 mL).[5]

-

Adjust the pH of the solution to 4 with 1N HCl, which will cause a solid to precipitate.[5]

-

Collect the precipitated solid by filtration.[5]

-

Wash the solid with water (e.g., 3 x 50 mL) and dry to yield 4-fluoro-3-methoxybenzoic acid as a white solid.[5]

General Synthesis Strategy for this compound

The synthesis of this compound often involves a multi-step process starting from commercially available salicylic acid derivatives.[4] A general approach includes the selective fluorination and methylation of a 2-hydroxybenzoic acid precursor.[4]

Conceptual Steps:

-